N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-isopropylsulfonylbenzoyl chloride under basic conditions to form the corresponding amide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is unique due to the presence of both a trifluoromethyl group and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential for diverse applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O3S/c1-12(2)25-29(27,28)15-7-3-13(4-8-15)5-10-18(26)24-17-11-14(19(21,22)23)6-9-16(17)20/h3-4,6-9,11-12,25H,5,10H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJMRXFNLMIEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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